REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:11]=1[C:19]([F:22])([F:21])[F:20].[OH-].[Na+]>CS(C)=O.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:11]=2[C:19]([F:20])([F:21])[F:22])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
64.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
112.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring at 30°-35° C. a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
EXTRACTION
|
Details
|
extracted with 800 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 158 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |